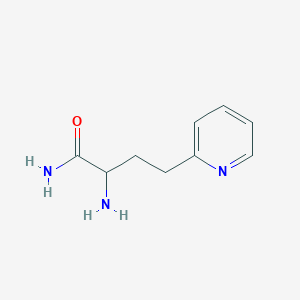

2-Amino-4-(pyridin-2-yl)butanamide

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H13N3O |

|---|---|

Poids moléculaire |

179.22 g/mol |

Nom IUPAC |

2-amino-4-pyridin-2-ylbutanamide |

InChI |

InChI=1S/C9H13N3O/c10-8(9(11)13)5-4-7-3-1-2-6-12-7/h1-3,6,8H,4-5,10H2,(H2,11,13) |

Clé InChI |

HKTOSCKDVUIAAS-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=NC(=C1)CCC(C(=O)N)N |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Amino 4 Pyridin 2 Yl Butanamide and Analogs

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that starts with the target molecule and works backward to simpler, commercially available starting materials. amazonaws.comadvancechemjournal.com For 2-Amino-4-(pyridin-2-yl)butanamide, the key disconnections involve the amide bond and the carbon-carbon bond forming the butanamide backbone.

A primary disconnection is the amide bond, which simplifies the molecule into a carboxylic acid derivative and ammonia (B1221849) or a protected amine. This is a common and reliable transformation. amazonaws.com Another strategic disconnection is the C2-C3 bond of the butanamide chain, which could arise from an aldol-type reaction or the addition of a nucleophile to an α,β-unsaturated precursor. Additionally, disconnection of the bond between the pyridine (B92270) ring and the butyl chain points towards a synthesis involving a pyridinyl nucleophile or electrophile.

Two-group disconnections, where two functional groups are involved in a single retrosynthetic step, can be particularly efficient. amazonaws.com For instance, the 1,2-amino alcohol relationship that could be a precursor to the aminobutanamide suggests a disconnection leading to an epoxide and an amine, or a related transformation. amazonaws.com

The choice of disconnection strategy is often guided by the availability of starting materials, the desire for a convergent synthesis, and the need to control stereochemistry.

Classical and Contemporary Approaches to Butanamide Formation

The formation of the butanamide moiety is a critical step in the synthesis of the target molecule. This can be achieved through various classical and modern amidation reactions, with a growing emphasis on stereoselectivity.

Amidation Reactions and Coupling Strategies

The most common method for amide bond formation is the coupling of a carboxylic acid and an amine. semanticscholar.org This typically requires the activation of the carboxylic acid, which can be achieved by converting it to a more reactive species like an acyl chloride, acyl azide, or anhydride. semanticscholar.org However, these methods can involve hazardous reagents such as thionyl chloride or oxalyl chloride. semanticscholar.org

Modern coupling reagents have been developed to facilitate amide bond formation under milder conditions and with fewer side reactions. These include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and uronium or phosphonium (B103445) salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and T3P (n-propylphosphonic acid anhydride). ucl.ac.uk While effective, the use of these stoichiometric reagents generates significant waste. ucl.ac.uk

Catalytic methods for amide bond formation are a major focus of contemporary research, aligning with the principles of green chemistry. ucl.ac.uknumberanalytics.com These methods aim to avoid the use of stoichiometric activating agents.

Stereoselective Synthesis of Butanamide Chirality Centers

The 2-amino group in 2-Amino-4-(pyridin-2-yl)butanamide creates a chiral center. Controlling the stereochemistry at this position is often crucial for biological activity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of the target molecule. youtube.com

Several strategies can be employed to achieve stereoselectivity. One approach is to use a chiral starting material, such as a naturally occurring amino acid, that already possesses the desired stereochemistry. For example, Garner's aldehyde is a common starting material for the stereocontrolled construction of amino acids. elsevierpure.com

Asymmetric catalysis is another powerful tool for establishing chirality. This can involve the use of chiral catalysts in reactions like hydrogenation or aldol (B89426) additions to selectively form one stereoisomer. youtube.com For instance, stereoselective reduction of a ketone precursor can be achieved using chiral reducing agents.

Enzymatic catalysis offers a highly selective and environmentally friendly approach to creating chiral centers. numberanalytics.com Enzymes like lipases and amidases can catalyze reactions with high enantioselectivity under mild conditions. numberanalytics.comnih.gov The synergistic combination of photoredox catalysis and pyridoxal (B1214274) 5'-phosphate (PLP) biocatalysis has emerged as a powerful method for preparing noncanonical amino acids with controlled stereochemistry. nih.gov

Methods for Pyridine Ring Functionalization and Derivatization at the 2- and 4-Positions

The pyridine ring is a key structural component, and methods to functionalize it at the 2- and 4-positions are essential for creating analogs of the target molecule.

Direct C-H functionalization of pyridines is a challenging but increasingly important area of research. digitellinc.com Taking advantage of the inherent acidity of C-H bonds, strong bases with low Lewis acidity can be used to achieve 4-selective substitution on the pyridine ring. digitellinc.com

The synthesis of 2-aminopyridine (B139424) derivatives can be achieved through multicomponent reactions (MCRs). nih.gov For example, a one-pot reaction of enaminones, malononitrile, and primary amines can efficiently produce a variety of substituted 2-aminopyridines. nih.gov Another approach to 2-amino-imidazo[4,5-b]pyridines involves C2 halogenation followed by nucleophilic aromatic substitution (SNAr) with amines. researchgate.netnih.govrsc.org

For the synthesis of 4-substituted pyridines, one strategy involves the use of azopyridine-functionalized Ni(II)-porphyrins, where the substituent at the 4-position of the pyridine can be varied. beilstein-journals.org The introduction of substituents at the 4-position can be used to modulate the properties of the molecule. beilstein-journals.org

Convergent and Divergent Synthesis of 2-Amino-4-(pyridin-2-yl)butanamide Core Structure

Both convergent and divergent synthetic strategies can be applied to construct the 2-Amino-4-(pyridin-2-yl)butanamide core and its analogs.

A convergent synthesis involves preparing key fragments of the molecule separately and then coupling them together in the later stages of the synthesis. For 2-Amino-4-(pyridin-2-yl)butanamide, this could involve the synthesis of a suitable pyridine-containing fragment and a separate butanamide precursor, which are then joined. A one-step, convergent method for synthesizing pyridine derivatives from N-vinyl or N-aryl amides has been developed, which could be adapted for this purpose. organic-chemistry.org

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. This is an efficient strategy for creating a library of analogs for structure-activity relationship (SAR) studies. For example, a central building block like a 2-(trifluoromethyl)pyridine (B1195222) equipped with a terminal alkyne can be used to generate a range of derivatives. researchgate.net Similarly, a common precursor like 2-hydroxycyclobutanone can be used to synthesize a variety of 5-(pyridin-2-ylamino)dihydrofuran-2(3H)-ones through a two-step protocol. rsc.org

Advanced Synthetic Techniques and Green Chemistry Considerations

The development of more sustainable and efficient synthetic methods is a major goal in modern organic chemistry. numberanalytics.com This includes minimizing waste, using less hazardous reagents and solvents, and improving energy efficiency.

Green chemistry principles are increasingly being applied to amide synthesis. semanticscholar.orgucl.ac.uk This includes the use of catalytic methods to avoid stoichiometric waste, as well as the exploration of solvent-free reaction conditions. semanticscholar.orgresearchgate.net For example, a solvent-free method for amide synthesis using boric acid as a catalyst has been reported. semanticscholar.orgresearchgate.net Enzymatic methods, often conducted in green solvents like cyclopentyl methyl ether, offer a sustainable alternative to traditional chemical synthesis. nih.gov

Advanced synthetic techniques such as flow chemistry can offer advantages in terms of safety, scalability, and reaction control. While not explicitly detailed for this specific compound in the provided context, flow processes are generally applicable to many of the reaction types discussed, such as amidation and catalytic reactions.

The table below summarizes some of the key synthetic strategies discussed:

| Synthetic Aspect | Key Methodologies | Advantages | Challenges/Considerations |

| Amide Bond Formation | Coupling reagents (EDC, HATU), Acyl chlorides, Catalytic amidation, Enzymatic synthesis | High yields, Mild conditions (for some methods) | Stoichiometric waste, Use of hazardous reagents |

| Stereocontrol | Chiral pool synthesis, Asymmetric catalysis, Enzymatic resolution | High enantioselectivity | Catalyst cost and availability |

| Pyridine Functionalization | C-H activation, Multicomponent reactions, SNAr | Direct access to substituted pyridines | Regioselectivity, Substrate scope |

| Overall Strategy | Convergent vs. Divergent synthesis | Efficiency for complex targets (convergent), Library synthesis (divergent) | Planning and execution of multi-step sequences |

| Green Chemistry | Solvent-free reactions, Catalysis (metal, organo-, bio-), Use of renewable feedstocks | Reduced environmental impact, Increased safety | Catalyst stability and recovery, Reaction efficiency |

Chemical Transformations and Reactivity Profiling of the Butanamide and Pyridine Groups

The presence of multiple reactive sites in 2-Amino-4-(pyridin-2-yl)butanamide necessitates a nuanced understanding of their individual and collective chemical behavior. The following subsections detail the specific transformations that can be achieved at the amine, the butanamide chain, and the pyridine ring.

Acylation: The nucleophilic nature of the primary amine readily allows for N-acylation reactions. This is typically achieved by treating the parent compound with acylating agents such as acyl chlorides or anhydrides. The reaction is often carried out in the presence of a base to neutralize the acid byproduct. orientjchem.org For instance, the reaction of 2-aminopyridine derivatives with benzoyl chlorides can lead to the corresponding N-benzoyl derivatives. semanticscholar.org However, care must be taken to control the reaction conditions, as over-acylation to form N,N-diacyl derivatives can sometimes occur, particularly with stronger bases. semanticscholar.org The choice of solvent and base is crucial in achieving selective mono-acylation. semanticscholar.orgacs.org

Alkylation: N-alkylation of the amino group introduces alkyl substituents, which can significantly impact the compound's lipophilicity and steric profile. Reductive amination is a common method for this transformation. Alternatively, direct alkylation with alkyl halides can be employed. The N-monoalkylation of aminopyridines has been successfully achieved using a carboxylic acid and sodium borohydride (B1222165) under mild conditions, affording the corresponding alkylaminopyridines in good yields. researchgate.net

Sulfonylation: The reaction of the amino group with sulfonyl chlorides yields sulfonamides. This transformation is analogous to acylation and is a common strategy in drug design to introduce a sulfonamide moiety, which can act as a hydrogen bond donor and acceptor.

Table 1: Representative Modifications at the Amine Functionality of Aminopyridine Analogs

| Transformation | Reagent Class | Typical Conditions | Product Class |

| N-Acylation | Acyl Chlorides, Anhydrides | Base (e.g., triethylamine, pyridine), aprotic solvent | N-Acylaminopyridines |

| N-Alkylation | Carboxylic Acids/Sodium Borohydride | Mild conditions | N-Alkylaminopyridines |

| N-Sulfonylation | Sulfonyl Chlorides | Base, aprotic solvent | N-Sulfonylaminopyridines |

Transformations Involving the Butanamide Carbon Chain

The butanamide portion of the molecule offers several avenues for chemical modification, including hydrolysis of the amide bond, reduction of the amide carbonyl, and reactions at the α-carbon.

Hydrolysis: The amide bond can be cleaved under either acidic or basic conditions to yield the corresponding carboxylic acid and amine. evitachem.com This transformation effectively removes the amide functionality and can be a useful step in a multi-step synthetic sequence.

Reduction of the Amide: The amide carbonyl group can be reduced to a methylene (B1212753) group, converting the butanamide to the corresponding diamine. This transformation significantly alters the molecule's structure and basicity. A variety of reducing agents can be employed for this purpose, with silanes in the presence of a catalyst and lithium aluminum hydride (LAH) being common choices. rsc.orgorganic-chemistry.orgorgsyn.org The chemoselective reduction of amides in the presence of other functional groups can be challenging but is achievable with the appropriate choice of reagents and conditions. rsc.org

Reactions at the α-Carbon: The carbon atom alpha to the amide carbonyl possesses some acidity and can be a site for functionalization, although it is generally less reactive than the alpha-carbon of ketones or aldehydes. msu.edu Under appropriate basic conditions, this position can be deprotonated to form an enolate, which can then react with electrophiles in alkylation or aldol-type reactions. msu.edulibretexts.org These reactions allow for the introduction of new carbon-carbon bonds at the α-position, enabling the extension of the carbon chain or the introduction of new functional groups. youtube.comyoutube.com

Table 2: Potential Transformations of the Butanamide Moiety

| Transformation | Reagent Class | Expected Product |

| Amide Hydrolysis | Acid or Base | 2-Amino-4-(pyridin-2-yl)butanoic acid |

| Amide Reduction | Hydride reagents (e.g., LiAlH4), Silanes | 1,3-Diamino-1-(pyridin-2-yl)butane |

| α-Alkylation | Strong base, Alkyl halide | 2-Amino-2-alkyl-4-(pyridin-2-yl)butanamide |

Reactivity of the Pyridine Heterocycle

The pyridine ring in 2-Amino-4-(pyridin-2-yl)butanamide is an aromatic heterocycle with distinct reactivity patterns for both nucleophilic and electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen atom). stackexchange.comyoutube.com This is because the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, stabilizing the intermediate. stackexchange.com If a suitable leaving group is present on the ring, it can be displaced by a nucleophile. quimicaorganica.org While the parent compound does not have a leaving group, this reactivity is highly relevant for analogs.

Electrophilic Aromatic Substitution (SEAr): Compared to benzene (B151609), the pyridine ring is significantly less reactive towards electrophiles due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.org When electrophilic substitution does occur, it preferentially takes place at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions leads to a destabilized intermediate with a positive charge on the nitrogen. aklectures.com However, the reactivity of the pyridine ring towards electrophiles can be enhanced by conversion to the corresponding pyridine N-oxide. The N-oxide is more reactive and directs electrophilic substitution to the 4-position. quimicaorganica.org The N-oxide can then be subsequently reduced to regenerate the pyridine.

The amino group already present on the pyridine ring in analogs is an activating group and will influence the position of further substitution.

Table 3: Reactivity of the Pyridine Ring in Analogs

| Reaction Type | Position of Attack | Rationale |

| Nucleophilic Substitution | 2- and 4- | Stabilization of anionic intermediate by the ring nitrogen. stackexchange.com |

| Electrophilic Substitution | 3- and 5- | Avoidance of placing a positive charge on the ring nitrogen in the intermediate. quimicaorganica.org |

| Electrophilic Substitution (via N-Oxide) | 4- | Increased electron density at the 4-position of the N-oxide. quimicaorganica.org |

Molecular Design and Structure Activity Relationship Sar Studies of 2 Amino 4 Pyridin 2 Yl Butanamide Derivatives

Rational Design Principles for Modulating Molecular Interactions

The rational design of derivatives of 2-Amino-4-(pyridin-2-yl)butanamide is centered on optimizing its interactions with biological targets, such as enzymes or receptors. smolecule.comresearchgate.net The primary forces governing these interactions are hydrogen bonding and hydrophobic interactions. smolecule.com The design process often involves selecting a "privileged scaffold," like the aminopyridine structure, and then systematically modifying it to enhance binding affinity and selectivity. researchgate.net

Key design principles include:

Hydrogen Bond Modulation : The pyridine (B92270) ring's nitrogen atom can act as a hydrogen bond acceptor. nih.gov The amino and amide groups are also critical, capable of forming multiple hydrogen bonds that stabilize the ligand-protein complex. nih.gov Design strategies often focus on introducing or modifying functional groups to create more favorable hydrogen bonding networks with the target protein. nih.gov

Exploiting Hydrophobic Pockets : The pyridine ring and the butanamide backbone contribute to the molecule's hydrophobic character. smolecule.com Modifications are designed to improve the fit within hydrophobic pockets of the target, displacing water molecules and increasing binding affinity.

Scaffold Hopping and Bioisosteric Replacement : A common strategy involves replacing parts of the molecule with other chemical groups (bioisosteres) that retain similar biological activity but may improve other properties like solubility or metabolic stability. nih.gov For instance, the pyridine ring might be replaced with other nitrogen-containing heterocycles to explore new interactions. nih.gov

Computational Guidance : Modern drug design heavily relies on computational tools. researchgate.net Techniques like receptor-driven docking and free energy perturbation simulations are used to predict how structural changes will affect binding and to guide the synthesis of the most promising derivatives. nih.gov

The core idea is to leverage the existing structural features—the hydrogen-bonding capabilities of the amino and amide groups and the aromatic nature of the pyridine ring—to create potent and selective modulators of biological targets.

Positional and Substituent Effects on Core Scaffold Activity

The biological activity of the 2-Amino-4-(pyridin-2-yl)butanamide scaffold is highly sensitive to the position and nature of substituents on both the pyridine ring and the butanamide chain. SAR studies on related pyridine derivatives have revealed several key trends. nih.gov

The introduction of specific functional groups can significantly enhance biological activity. For example, in studies on various pyridine derivatives, the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been shown to increase antiproliferative activity. nih.gov Conversely, the addition of bulky groups or halogen atoms often leads to a decrease in activity. nih.gov

A study on zanamivir (B325) analogues found that substituting a hydroxyl group with a positively charged amino group increased activity approximately 30-fold, highlighting the powerful effect a single substituent can have. nih.gov This is often due to the new group's ability to form additional electrostatic interactions with the target. nih.gov

The position of the substituent on the pyridine ring is also critical. The nitrogen atom in the pyridine ring alters the electronic properties of the entire ring system, making certain positions more or less favorable for substitution depending on the desired interaction with the target protein. nih.gov

Table 1: Effect of Substituents on Pyridine Core Activity

| Substituent Group | General Effect on Activity | Rationale | Source |

| -OH, -NH2, -C=O | Enhancement | Increases hydrogen bonding capacity and polar interactions. | nih.gov |

| -OMe | Enhancement | Can improve metabolic stability and act as a hydrogen bond acceptor. | nih.gov |

| Halogens (e.g., -F, -Cl) | Decrease / Variable | Can alter electronic properties; bulky halogens may cause steric hindrance. Potency can be improved in specific cases with targeted placement (e.g., 2,6-dichloro modifications). | nih.govnih.gov |

| Bulky Groups | Decrease | Can lead to steric clashes within the binding site, preventing optimal orientation. | nih.gov |

Stereochemical Influence on Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in how a molecule is recognized by its biological target. For derivatives of 2-Amino-4-(pyridin-2-yl)butanamide, the chiral center at the alpha-carbon (the carbon atom bonded to the amino group and the carbonyl group) is of particular importance.

The specific orientation of the amino and pyridylethyl groups can dramatically affect binding affinity. Often, only one enantiomer (one of the two mirror-image forms of a chiral molecule) will fit correctly into the binding site of a protein, while the other may be significantly less active or even inactive.

A clear example of stereochemistry's importance can be seen in the optimization of TYK2 inhibitors, where a (1R,2R)-2-fluorocyclopropylamide modification was discovered through structure-based design. nih.gov This specific stereoisomer led to improved potency and selectivity, demonstrating that a precise 3D arrangement was necessary for optimal interaction with the target kinase. nih.gov Similarly, the activity of sitagliptin (B1680988) analogues was enhanced by adding fluorine atoms in a specific spatial arrangement (2,4,5-trifluoro), which allowed for new interactions with asparagine and arginine residues in the target protein. nih.gov These examples underscore that molecular recognition is not just about the presence of functional groups, but their exact spatial orientation.

Conformational Analysis and its Impact on Binding

X-ray crystallography studies on related N-pyridylamides have shown that the relative orientation of the pyridine ring and the rest of the molecule can directly influence biological effects. mdpi.com In one study, a direct correlation was found between the analgesic and anti-inflammatory activity and the mutual arrangement of the planes of a benzothiazine ring and a pyridine ring. mdpi.com Compounds where these rings had a specific, unilateral orientation showed higher activity. mdpi.com

This highlights that for a molecule to be active, it must be able to adopt a low-energy conformation that is complementary to the shape of the protein's binding site. Lead optimization strategies often involve introducing structural modifications that restrict the molecule's flexibility, locking it into a more bioactive conformation and thus increasing its potency.

Table 2: Conformational Effects on Activity in N-Pyridylamides

| Molecular Conformation | Observed Activity | Plausible Reason | Source |

| Unilateral arrangement of ring planes | Higher analgesic and anti-inflammatory activity | This specific shape likely represents the optimal fit for the target's binding site, maximizing favorable interactions. | mdpi.com |

| Versatile arrangement of ring planes | High analgesic but not anti-inflammatory activity | The conformation may be suitable for the analgesic target but not the inflammatory one, suggesting different binding requirements for different targets. | mdpi.com |

Lead Optimization Strategies via Structural Modifications

Lead optimization is the process of taking a promising initial compound (a "lead") and refining its structure to improve key properties like potency, selectivity, and oral bioavailability. For derivatives of 2-Amino-4-(pyridin-2-yl)butanamide, this involves a range of strategies.

Structure-Based Design : If the 3D structure of the target protein is known, scientists can use it to guide modifications. For example, in the development of TYK2 inhibitors, structure-based design led to the discovery of 2,6-dichloro-4-cyanophenyl and (1R,2R)-2-fluorocyclopropylamide modifications, which significantly improved potency and selectivity against related kinases. nih.gov

Exploring Chemical Space : A large library of related compounds is often synthesized to comprehensively explore the structure-activity relationships. nih.gov By making small, systematic changes to different parts of the molecule—such as adding different groups at various positions on the pyridine ring or altering the length of the butanamide chain—researchers can identify the most critical features for activity. nih.gov

Improving Pharmacokinetics : Beyond just improving how well a molecule binds, lead optimization also aims to make it more drug-like. This can involve modifications to increase solubility, improve metabolic stability, or enhance oral absorption. nih.gov For instance, the nitrogen in the pyridine ring can improve aqueous solubility and metabolic stability compared to a simple benzene (B151609) ring. nih.gov

Ultimately, a successful lead optimization campaign, such as one that led to a compound with good cell potency and excellent oral exposure in mouse models, is a multi-parameter effort that balances the need for high potency with the practical requirements of a therapeutic agent. nih.gov

Mechanistic and Biochemical Investigations of 2 Amino 4 Pyridin 2 Yl Butanamide at the Molecular and Cellular Level

Advanced Analytical and Spectroscopic Characterization Methods for Research on 2 Amino 4 Pyridin 2 Yl Butanamide

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a synthesized compound's identity. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's exact mass and, consequently, its elemental formula.

For 2-Amino-4-(pyridin-2-yl)butanamide (C₉H₁₃N₃O), HRMS would be used to verify that the experimentally measured exact mass matches the theoretically calculated mass. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed to gently ionize the molecule, usually by protonation to form the [M+H]⁺ ion. The detection of this ion at a mass corresponding to C₉H₁₄N₃O⁺ would provide definitive evidence of the compound's successful synthesis and elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 1: Theoretical HRMS Data for 2-Amino-4-(pyridin-2-yl)butanamide

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₃N₃O |

| Monoisotopic Mass | 179.1059 g/mol |

| Ionization Mode | ESI+ |

| Adduct | [M+H]⁺ |

| Theoretical Exact Mass ([M+H]⁺) | 180.1131 g/mol |

| Required Mass Accuracy | < 5 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1D NMR (¹H and ¹³C):

¹H NMR: A proton NMR spectrum of 2-Amino-4-(pyridin-2-yl)butanamide would reveal distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal indicates its electronic environment, the integration value corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of adjacent protons. Key expected signals would include those for the pyridine (B92270) ring protons, the diastereotopic protons of the two methylene (B1212753) (-CH₂-) groups in the aliphatic chain, the alpha-proton (-CH-), and the exchangeable protons of the primary amine (-NH₂) and amide (-CONH₂) groups.

¹³C NMR: A carbon-13 NMR spectrum provides a signal for each unique carbon atom. mdpi.com This technique is crucial for confirming the carbon skeleton of the molecule, with characteristic shifts for the aromatic carbons of the pyridine ring, the aliphatic carbons of the chain, and the carbonyl carbon of the amide group. mdpi.com

2D NMR Techniques: To unambiguously assign all signals and confirm the connectivity, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, identifying which protons are adjacent to each other. It would clearly show the connectivity from the pyridine-adjacent CH₂ group through the chain to the alpha-CH.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is vital for confirming the connection between the butanamide chain and the pyridine ring, for instance, by showing a correlation between the protons on the CH₂ group at position 4 and the carbons of the pyridine ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Amino-4-(pyridin-2-yl)butanamide

| Atom Position | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Pyridine-H6 | ~8.5 | d | ~149 |

| Pyridine-H3 | ~7.2 | d | ~122 |

| Pyridine-H4 | ~7.7 | t | ~137 |

| Pyridine-H5 | ~7.2 | t | ~124 |

| Pyridine-C2 | - | - | ~158 |

| C4-H₂ | ~2.9 | t | ~35 |

| C3-H₂ | ~2.0 | m | ~30 |

| C2-H | ~3.8 | t | ~55 |

| C1=O | - | - | ~175 |

| NH₂ | ~2.5 | br s | - |

| CONH₂ | ~7.0, ~7.5 | br s | - |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions. d=doublet, t=triplet, m=multiplet, br s=broad singlet.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. encyclopedia.pub These methods are excellent for identifying the presence of specific functional groups, as each group exhibits characteristic absorption or scattering frequencies. encyclopedia.pubcore.ac.uknih.gov

For 2-Amino-4-(pyridin-2-yl)butanamide, key functional groups produce distinct signals:

Amine and Amide N-H Stretching: The primary amine (-NH₂) and primary amide (-CONH₂) groups will show characteristic stretches in the 3100-3500 cm⁻¹ region of the IR spectrum.

C-H Stretching: Aromatic C-H stretches from the pyridine ring appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butanamide chain appear just below 3000 cm⁻¹.

Amide I Band (C=O Stretch): A strong, sharp absorption band around 1650-1680 cm⁻¹ is a definitive indicator of the amide carbonyl group.

Amide II Band (N-H Bend): This band appears around 1600-1640 cm⁻¹ and involves N-H bending and C-N stretching.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring produce a series of characteristic bands in the 1400-1600 cm⁻¹ fingerprint region.

While IR spectroscopy is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. The techniques are therefore complementary. For example, the pyridine ring breathing modes are often strong in the Raman spectrum, providing supplementary structural information.

Table 3: Characteristic IR Absorption Frequencies for 2-Amino-4-(pyridin-2-yl)butanamide

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 | N-H Stretch | Amine (-NH₂) & Amide (-CONH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) |

| 3000 - 2850 | C-H Stretch | Aliphatic (-CH₂-, -CH-) |

| ~1660 | C=O Stretch (Amide I) | Amide (-CONH₂) |

| ~1620 | N-H Bend (Amide II) | Amide (-CONH₂) |

| 1600 - 1450 | C=C, C=N Stretch | Pyridine Ring |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique can provide atomic-resolution data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and stereochemistry.

The process involves growing a high-quality single crystal of 2-Amino-4-(pyridin-2-yl)butanamide, which can be a challenging step. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted spots, a 3D electron density map of the molecule can be generated. Fitting the known atoms into this map yields the final crystal structure.

For 2-Amino-4-(pyridin-2-yl)butanamide, a crystal structure would definitively confirm the connectivity and provide invaluable insight into intermolecular interactions, such as hydrogen bonding involving the amine and amide groups, which dictate the crystal packing arrangement.

Table 4: Hypothetical Crystallographic Data for 2-Amino-4-(pyridin-2-yl)butanamide

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Molecules per Unit Cell (Z) | e.g., 4 |

| Resolution | Å |

| R-factor | A measure of agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Key Findings | Precise bond lengths, bond angles, torsion angles, and hydrogen bonding network. |

Circular Dichroism for Chiral Compound Analysis

The 2-Amino-4-(pyridin-2-yl)butanamide molecule contains a stereocenter at the alpha-carbon (C2), meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-2-Amino-4-(pyridin-2-yl)butanamide and (R)-2-Amino-4-(pyridin-2-yl)butanamide. Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov

An achiral molecule will not produce a CD signal. However, each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. Therefore, CD spectroscopy is an essential tool for:

Determining Enantiomeric Purity: The spectrum of an enantiomerically pure sample can be used as a reference to determine the enantiomeric excess of other batches.

Assigning Absolute Configuration: By comparing the experimental CD spectrum to spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) of the predominant enantiomer can often be assigned.

Studying Conformation: The CD spectrum is highly sensitive to the molecule's conformation, making it useful for studying how the molecule's shape changes in response to environmental factors like solvent or temperature.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are fundamental for separating the target compound from impurities, starting materials, and byproducts. They are used to assess the purity of the final product and to monitor the progress of the synthesis reaction.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the most common method for analyzing compounds of this polarity. A non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with an additive like trifluoroacetic acid). The compound is separated from more polar and less polar impurities. A detector, typically a UV-Vis detector set to a wavelength where the pyridine ring absorbs strongly (e.g., ~260 nm), is used to quantify the components. The purity is determined by the relative area of the product peak compared to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. As peaks elute from the chromatography column, they are directly ionized and analyzed by the mass spectrometer. This allows for the definitive identification of the main product peak by its mass and provides the masses of impurities, which can be invaluable for identifying byproducts and optimizing the reaction conditions.

Table 5: Example HPLC Purity Analysis Report

| Peak No. | Retention Time (min) | Area (%) | Identification (by LC-MS) |

|---|---|---|---|

| 1 | 2.1 | 1.2 | Starting Material |

| 2 | 4.5 | 98.5 | 2-Amino-4-(pyridin-2-yl)butanamide |

Future Research Directions and Unexplored Avenues for 2 Amino 4 Pyridin 2 Yl Butanamide

Exploration of Underexplored Biological Targets and Pathways

Preliminary research indicates that 2-Amino-4-(pyridin-2-yl)butanamide exhibits various biological activities, with potential applications as an anti-inflammatory and anticancer agent. smolecule.com These activities are attributed to its ability to bind to specific enzymes or receptors. smolecule.com However, the full spectrum of its biological targets and the pathways it modulates remains largely unexplored. Future investigations should aim to identify novel protein binding partners through high-throughput screening and proteomic approaches. Elucidating the compound's mechanism of action at a molecular level will be crucial for understanding its pharmacological effects and identifying new therapeutic opportunities.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation presents a powerful approach to accelerate research on 2-Amino-4-(pyridin-2-yl)butanamide. Molecular docking and dynamics simulations can predict the binding affinity and mode of interaction of the compound with various biological targets, guiding experimental efforts. Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, can then be employed to confirm these predictions and provide detailed structural information. This integrated approach will facilitate a more rational and efficient exploration of the compound's structure-activity relationships.

Design of Next-Generation Derivatives with Modulated Molecular Interaction Profiles

The unique structure of 2-Amino-4-(pyridin-2-yl)butanamide, with its combination of amino and pyridine (B92270) functional groups, provides a versatile scaffold for chemical modification. smolecule.com The design and synthesis of next-generation derivatives with tailored molecular interaction profiles is a promising avenue for future research. By systematically modifying different parts of the molecule, it may be possible to enhance its binding affinity for specific targets, improve its pharmacokinetic properties, or even imbue it with novel biological activities. Structure-based drug design, guided by computational and experimental data, will be instrumental in creating derivatives with optimized therapeutic potential.

Application of Chemical Biology Tools for Mechanistic Deconvolution

To fully understand the biological effects of 2-Amino-4-(pyridin-2-yl)butanamide, it is essential to elucidate the precise molecular mechanisms underlying its activity. Chemical biology tools, such as affinity probes and photo-crosslinking agents derived from the parent compound, can be invaluable for identifying its direct cellular targets and interaction partners. These tools can help to visualize the compound's distribution within cells and tissues and to dissect the complex signaling pathways it influences. By providing a deeper mechanistic understanding, these studies will pave the way for the rational development of this compound for various applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-4-(pyridin-2-yl)butanamide, and what methodological considerations are critical for reproducibility?

- Answer: The compound can be synthesized via amide bond formation between 2-aminobutanamide derivatives and pyridin-2-yl-containing precursors. A common approach involves coupling 2-aminobutanamide hydrochloride with 2-pyridinecarboxylic acid derivatives using coupling agents like HATU or EDC in the presence of a base (e.g., DIPEA) . Key considerations include:

- Purification: Use reversed-phase HPLC or column chromatography to isolate the product, ensuring ≥95% purity (verified by NMR and LC-MS) .

- Side reactions: Monitor for over-alkylation or hydrolysis by TLC (silica gel, ethyl acetate/hexane eluent) .

Q. Which analytical techniques are most effective for characterizing 2-Amino-4-(pyridin-2-yl)butanamide?

- Answer: A multi-technique approach is recommended:

- NMR spectroscopy: NMR (DMSO-d6) reveals distinct signals: δ 8.5–8.7 ppm (pyridine protons), δ 6.5–7.0 ppm (amide NH), and δ 2.5–3.5 ppm (butanamide backbone) .

- Mass spectrometry: ESI-MS confirms molecular weight (expected [M+H] = 206.2 g/mol).

- HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity and stability .

Q. How should researchers evaluate the stability of 2-Amino-4-(pyridin-2-yl)butanamide under varying experimental conditions?

- Answer: Conduct accelerated stability studies:

- Thermal stability: Incubate at 25°C, 40°C, and 60°C for 48 hours; analyze degradation via HPLC .

- pH sensitivity: Test solubility and integrity in buffers (pH 3–9) using UV-Vis spectroscopy (λ = 260 nm for pyridine absorption) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 2-Amino-4-(pyridin-2-yl)butanamide across studies?

- Answer: Discrepancies in IC values or target selectivity often arise from assay variability. Mitigate this by:

- Standardizing assays: Use identical cell lines (e.g., HEK293 for enzyme inhibition) and controls (e.g., LY2409881 for BACE-1 comparisons) .

- Orthogonal validation: Confirm activity via SPR (surface plasmon resonance) for binding affinity and molecular docking (AutoDock Vina) to predict binding poses .

Q. What strategies optimize the synthetic yield of 2-Amino-4-(pyridin-2-yl)butanamide while minimizing byproducts?

- Answer: Key optimizations include:

- Solvent selection: Use DMF or THF for improved solubility of intermediates .

- Catalyst screening: Test Pd/C or Ni catalysts for reductive amination steps .

- Temperature control: Maintain ≤0°C during coupling to suppress epimerization .

Q. How can computational modeling guide the design of 2-Amino-4-(pyridin-2-yl)butanamide derivatives with enhanced bioactivity?

- Answer: Leverage in silico tools to:

- Predict targets: Use SwissTargetPrediction to identify potential enzyme targets (e.g., BACE-1/2) .

- SAR analysis: Modify the pyridine or butanamide moiety in Maestro (Schrödinger Suite) and evaluate binding energy changes .

Q. What experimental designs are suitable for studying the structure-activity relationship (SAR) of 2-Amino-4-(pyridin-2-yl)butanamide analogs?

- Answer: A systematic SAR study should:

- Vary substituents: Synthesize analogs with halogens or methyl groups on the pyridine ring .

- Assay bioactivity: Test against panels of enzymes (e.g., kinases, proteases) using fluorescence-based assays .

- Correlate data: Apply QSAR models (e.g., CoMFA) to link structural features to activity .

Methodological Tables

Table 1: Key Physicochemical Properties of 2-Amino-4-(pyridin-2-yl)butanamide

| Property | Value/Method | Reference |

|---|---|---|

| Molecular weight | 206.2 g/mol (ESI-MS) | |

| Solubility (pH 7.4) | 12 mg/mL in PBS (nephelometry) | |

| LogP | 1.8 (calculated via ChemAxon) |

Table 2: Common Contaminants in Synthesis and Mitigation Strategies

| Contaminant | Detection Method | Removal Strategy |

|---|---|---|

| Unreacted pyridine precursor | HPLC (retention time 5.2 min) | Silica gel chromatography |

| Hydrolysis byproduct | NMR (δ 4.3 ppm) | Acid-base extraction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.